1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring, and an ethanone group at the 2 position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture under reflux .
Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity. This can include adjusting the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation typically include carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used. .
Scientific Research Applications
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-one can be compared with other imidazole derivatives, such as:
1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one: Similar in structure but with a methyl group at the 1 position instead of the 4 and 5 positions.
2-(1H-Imidazol-1-yl)ethanol: Contains an ethanol group instead of an ethanone group.
1-(4-(1H-Imidazol-1-yl)phenyl)ethan-1-one: Features a phenyl group attached to the imidazole ring .
These compounds share some chemical and biological properties but differ in their specific activities and applications. The presence and position of substituents on the imidazole ring can significantly influence the compound’s reactivity and biological effects.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)9-7(8-4)6(3)10/h1-3H3,(H,8,9) |
InChI Key |
GSSMIRIUXASZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.